2-Amino-4-(3-methoxyphenyl)butanoic acid

Description

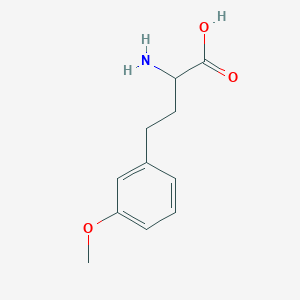

Structure

2D Structure

Properties

IUPAC Name |

2-amino-4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJABVYJADWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401286772 | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-76-1 | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-methoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401286772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-Amino-4-(3-methoxyphenyl)butanoic acid typically follows a sequence of:

- Isolation or synthesis of a phenolic butanol derivative

- Halogenation to form an alkyl halide intermediate

- Methylation of the phenolic hydroxyl group to introduce the methoxy substituent

- Conversion of the alkyl halide to an azido intermediate

- Catalytic hydrogenation of the azido compound to the target amino acid

This route is supported by detailed processes described in patent EP1138666B1, which, while focusing on the para-methoxyphenyl analog, provides a transferable methodology adaptable to the meta-methoxyphenyl substitution.

Stepwise Preparation Method

| Step | Description | Chemical Transformation | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Preparation of 4-(3-hydroxyphenyl)-2-halobutane | Halogenation of phenolic butanol derivative to form alkyl halide | Aqueous mineral acid (HCl, HBr, or HI), 25–100°C, 2–10 hours |

| 2 | Methylation of phenolic hydroxyl group | Conversion of phenol to methoxy group | Methylating agents such as methyl iodide or dimethyl sulfate |

| 3 | Azidation | Nucleophilic substitution of halide by azide ion | Sodium azide or trimethylsilyl azide |

| 4 | Catalytic hydrogenation | Reduction of azido group to amino group | Pd/C or PtO2 catalyst, lower aliphatic alcohol (methanol or ethanol), hydrogen atmosphere (e.g., 55 psi), 6 hours |

Detailed Reaction Steps and Conditions

Step 1: Halogenation

The phenolic precursor 4-(3-hydroxyphenyl)-butan-2-ol is treated with aqueous mineral acids (hydrochloric acid, hydrobromic acid, or hydroiodic acid) at temperatures ranging from 25°C to 100°C for 2 to 10 hours to yield the corresponding alkyl halide (e.g., 4-(3-hydroxyphenyl)-2-bromobutane). This step introduces a good leaving group for subsequent nucleophilic substitution.

Step 2: Methylation

The phenolic hydroxyl group is methylated using methyl iodide or dimethyl sulfate to convert it into a methoxy group, affording 4-(3-methoxyphenyl)-2-halobutane. This methylation enhances the compound’s stability and modifies its electronic properties.

Step 3: Azidation

The alkyl halide intermediate undergoes nucleophilic substitution with sodium azide or trimethylsilyl azide to form the corresponding azido derivative. This reaction typically proceeds under mild conditions and is crucial for introducing the amino group precursor functionality.

Step 4: Catalytic Hydrogenation

The azido intermediate is subjected to catalytic hydrogenation in the presence of palladium on charcoal or platinum oxide catalyst in a lower aliphatic alcohol solvent (methanol or ethanol). Hydrogenation conditions typically involve stirring under hydrogen at pressures around 55 psi for approximately 6 hours. This step reduces the azido group to the primary amine, yielding this compound.

Reaction Scheme Summary

| Intermediate | Molecular Formula | Key Functional Group | Transformation |

|---|---|---|---|

| 4-(3-hydroxyphenyl)-butan-2-ol | C10H14O2 | Phenol and alcohol | Starting material |

| 4-(3-hydroxyphenyl)-2-halobutane | C10H13OX (X = Cl, Br, I) | Alkyl halide | Halogenation |

| 4-(3-methoxyphenyl)-2-halobutane | C11H15OX | Methyl ether and alkyl halide | Methylation |

| 4-(3-methoxyphenyl)-2-azidobutane | C11H15ON3 | Azido group | Azidation |

| 2-amino-4-(3-methoxyphenyl)butane | C11H17ON | Primary amine | Catalytic hydrogenation |

Additional Notes on Preparation

- The choice of halogen in step 1 affects the reactivity and yield of subsequent azidation; bromides and iodides generally provide better leaving groups than chlorides.

- Methylation reagents must be handled carefully due to toxicity and reactivity.

- Catalytic hydrogenation requires careful control of pressure and catalyst loading to avoid over-reduction or side reactions.

- Purification of intermediates and final product is commonly achieved by extraction, drying over anhydrous sodium sulfate, vacuum concentration, and crystallization from suitable solvents (e.g., acetone-hexane mixtures).

- Analytical confirmation of intermediates and final product includes mass spectrometry (M/Z peaks consistent with molecular formulas), IR spectroscopy (functional group identification), and NMR for structural elucidation.

Research Findings and Industrial Relevance

- The described preparation method is scalable and has been patented, indicating industrial applicability.

- The synthetic route leverages naturally occurring phenolic compounds (e.g., isolated from Taxus wallichiana) as starting materials, offering a semi-synthetic approach.

- The multi-step process allows for structural modifications at the phenyl substituent, enabling the synthesis of analogs for biological activity studies.

- The methodology provides high purity and yield, suitable for pharmaceutical and biochemical research applications.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | 4-(3-hydroxyphenyl)-butan-2-ol | HCl/HBr/HI, 25–100°C, 2–10 h | 4-(3-hydroxyphenyl)-2-halobutane | Choice of halogen affects reactivity |

| 2 | Methylation | 4-(3-hydroxyphenyl)-2-halobutane | Methyl iodide or dimethyl sulfate | 4-(3-methoxyphenyl)-2-halobutane | Methylation of phenol |

| 3 | Azidation | 4-(3-methoxyphenyl)-2-halobutane | Sodium azide or trimethylsilyl azide | 4-(3-methoxyphenyl)-2-azidobutane | Nucleophilic substitution |

| 4 | Catalytic hydrogenation | 4-(3-methoxyphenyl)-2-azidobutane | Pd/C or PtO2, MeOH or EtOH, H2, 55 psi, 6 h | This compound | Reduction of azide to amine |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.

Substitution: Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Alkylated derivatives

Scientific Research Applications

Scientific Research Applications

- Neuroscience Research (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride is studied for potential neuroprotective effects, making it valuable in exploring treatments for neurodegenerative diseases .

- Pharmaceutical Development This compound serves as a key intermediate in synthesizing drugs aimed at modulating neurotransmitter activity, which is crucial for developing therapies for mood disorders .

- Analytical Chemistry Researchers use this compound as a standard in chromatographic techniques to ensure accurate measurement of related substances in complex mixtures .

- Biochemical Studies Its role as an amino acid derivative allows scientists to investigate protein interactions and enzyme activities, contributing to a deeper understanding of metabolic pathways .

Potential therapeutic applications

2-Amino-4-phenyl-4-oxo-butyric acid derivatives, which act as kynureninase inhibitors, may be used in preventing and/or treating neurodegenerative diseases such as Huntington's chorea, Alzheimer's disease, Parkinson's disease, dementia caused by acquired immunodeficiency syndrome (AIDS), infarctual dementia, cerebral ischemia, cerebral hypoxia, or epilepsy .

Other possible applications

- Cosmetics Cosmetic polymers composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used to prepare nanoparticles for delivering fragrances to modify their release profile and reduce evaporation risk .

- Drug delivery systems The compound is incorporated into formulations for targeted drug delivery systems, enhancing the efficacy and stability of active pharmaceutical ingredients .

Mechanism of Action

The mechanism by which 2-Amino-4-(3-methoxyphenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aryl vs. Heterocyclic Substitutions

- 3-Methoxyphenyl Group : The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing the aromatic ring’s electron density. This may improve binding to aromatic interaction sites in proteins or receptors compared to unsubstituted phenyl analogs .

- This compound has documented neurotransmitter-modulating effects, suggesting CNS applications .

Selenium and Phosphorus-Containing Analogs

- Selenoethionine: Replacing sulfur with selenium in the ethylthio group (as in selenoethionine, CAS [2578-27-0]) increases atomic size and polarizability, altering redox properties and making it a methionine analog in selenium-deficient systems .

- Glufosinate : The hydroxymethylphosphinyl group in glufosinate (CAS [51276-47-2]) confers herbicidal activity by mimicking glutamate and inhibiting glutamine synthetase. This highlights how electronegative substituents can target specific enzymatic pathways .

Complex Sulfur-Containing Derivatives

The ethylsulfanyl-aminoethylideneamino substituent in CAS [210354-23-7] introduces multiple nitrogen and sulfur atoms, enabling chelation or covalent bonding with metal ions or enzymes. Such complexity may limit bioavailability but enhance specificity in biochemical applications .

Biological Activity

2-Amino-4-(3-methoxyphenyl)butanoic acid, also known as a functionalized amino acid, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to known neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system.

Research indicates that this compound may function as an inhibitor of GABA transporters (GATs), specifically targeting subtypes mGAT1 and mGAT4. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission which is beneficial in conditions such as neuropathic pain and anxiety disorders .

Neuropharmacological Effects

In various studies, the compound has demonstrated significant antinociceptive properties in rodent models of neuropathic pain. For instance, it was shown to alleviate pain in models induced by chemotherapy agents such as oxaliplatin and paclitaxel, as well as in diabetic neuropathic pain models . The efficacy of this compound in these models suggests its potential use in developing new analgesics.

Study 1: Antinociceptive Activity

In a study assessing the antinociceptive effects of various functionalized amino acids, this compound was evaluated alongside other compounds. It was found to significantly reduce pain responses in both acute and chronic pain models without inducing motor deficits, indicating a favorable safety profile .

Study 2: GABA Transporter Inhibition

Another investigation focused on the inhibitory effects of this compound on GABA uptake. The results showed that it effectively inhibited GABA transporters with a pIC value indicating moderate potency against mGAT4. This highlights its potential role as a therapeutic agent for conditions characterized by dysregulated GABAergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | pIC (mGAT4) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 5.36 | Antinociceptive, GABA uptake inhibition |

| Compound A | Structure | 5.43 | Moderate GAT inhibition |

| Compound B | Structure | 5.04 | Selective for mGAT1 |

Q & A

Q. What are the common synthetic routes for 2-amino-4-(3-methoxyphenyl)butanoic acid, and how can its purity be optimized?

- Methodological Answer : A viable approach involves coupling reactions using methoxyphenyl-containing precursors. For example, triazine-based coupling (as in and ) under mild conditions (45°C, 1–2 hours) with a methoxyphenyl-substituted amine can introduce the aromatic moiety. Post-synthesis, recrystallization in ethanol/hexane mixtures (1:1 v/v) is effective for purification, leveraging solubility differences observed in structurally similar compounds . Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6, 200–400 MHz) is recommended to confirm the absence of byproducts.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H NMR and LC-MS. The methoxyphenyl group typically shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–7.3 ppm. The α-amino proton appears as a broad peak near δ 1.5–2.0 ppm. LC-MS (ESI+) should display a molecular ion peak matching the theoretical mass (C₁₁H₁₅NO₃: 209.23 g/mol). For chiral verification, chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomeric impurities .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow protocols for amino acids with aromatic substituents. Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and consult a physician, as advised for structurally related 3-amino-4-phenylbutanoic acid . Store in airtight containers at 4°C to prevent oxidation of the methoxyphenyl group.

Advanced Research Questions

Q. How can regioselective introduction of the 3-methoxyphenyl group be achieved during synthesis?

- Methodological Answer : Optimize reaction conditions to minimize competing pathways. For example, using a Pd-catalyzed Buchwald-Hartwig coupling with a 3-methoxyphenylboronic acid precursor (as in ) under inert atmosphere (N₂/Ar) ensures regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and adjust catalyst loading (1–5 mol% Pd(OAc)₂) to suppress diarylation byproducts .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Unexpected peaks may arise from tautomerism or residual solvents. For example, keto-enol tautomerism in the butanoic acid backbone can cause splitting. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomers. If contamination is suspected, repeat purification via preparative TLC or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. How can the stereochemical configuration of the α-carbon be determined?

- Methodological Answer : Employ X-ray crystallography or Mosher’s method. For crystallography, grow single crystals in ethanol/water (4:1) at 4°C. For Mosher’s analysis, derivatize the amino group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and compare ¹H NMR shifts of diastereomers .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Design assays targeting enzymes with aromatic binding pockets, such as tyrosine hydroxylase or monoamine oxidases. Use fluorescence-based assays (e.g., Amplex Red for MAO inhibition) with 10–100 µM compound concentrations. Include positive controls (e.g., pargyline for MAO) and validate results via dose-response curves (IC₅₀ calculation) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for similar compounds?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms. Test the compound in multiple solvents (e.g., DMSO, ethanol, water) using sonication (30 min, 40 kHz) and centrifuge (10,000 rpm, 10 min) to isolate stable phases. Compare results with thermogravimetric analysis (TGA) to identify hydrated vs. anhydrous forms .

Q. Why might synthetic yields vary significantly across studies?

- Methodological Answer : Yield variability can stem from differences in protecting group strategies or catalyst deactivation. For example, Boc-protected intermediates (as in ) require acidic deprotection (TFA/DCM), which may hydrolyze sensitive methoxyphenyl groups if not carefully controlled. Optimize reaction times and monitor intermediates via LC-MS to identify bottlenecks .

Key Methodological Takeaways

- Synthesis : Prioritize regioselective coupling and rigorous purification.

- Characterization : Combine NMR, LC-MS, and chiral resolution techniques.

- Safety : Adopt protocols for aromatic amino acids to mitigate risks.

- Troubleshooting : Use advanced spectroscopy and crystallography to resolve ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.